3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
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Overview
Description
3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenone core, a methoxycarbonyl group, and a chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like anhydrous aluminum chloride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H17ClO7 |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H17ClO7/c1-14-23(32-16-9-7-15(8-10-16)24(28)30-2)22(27)19-12-11-17(13-21(19)31-14)33-25(29)18-5-3-4-6-20(18)26/h3-13H,1-2H3 |
InChI Key |
GETHIYCLGUNPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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